Methyl 2-(2-aminoacetamido)acetate hydrochloride
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Overview
Description
“Methyl 2-(2-aminoacetamido)acetate hydrochloride” is also known as “H-Gly-Gly-OMe·HCl”, “Glycylglycine methyl ester hydrochloride”, and has the CAS number 2776-60-5 . It is a compound with the molecular formula C5H11ClN2O3 .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H10N2O3.ClH/c1-10-5(9)3-7-4(8)2-6;/h2-3,6H2,1H3,(H,7,8);1H
. The canonical SMILES representation is COC(=O)CNC(=O)CN.Cl
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “Methyl 2-(2-aminoacetamido)acetate hydrochloride” is 182.60 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 4 rotatable bonds .Scientific Research Applications
Reaction with Enamino Diketones
Methyl 2-(2-aminoacetamido)acetate hydrochloride reacts with enamino diketones to produce cyclic dienediamines, which upon heating in dilute hydrochloric acid, convert to specific coumarinone hydrochlorides. This illustrates its role in synthesizing complex heterocyclic structures that have potential applications in medicinal chemistry (Shanazarov et al., 1987).
Synthesis of Partially O-Methylated N-Methylglucosamines
In the synthesis of partially O-methylated N-methylglucosamines, Methyl 2-(2-aminoacetamido)acetate hydrochloride is used as a precursor, demonstrating its utility in generating key intermediates for mass fragmentographic analysis. This process is crucial for the specific analysis of methylated aminosugar derivatives, highlighting its importance in biochemical and analytical applications (Tai et al., 1975).
Aminosugar Linkages in Glycolipids
The compound plays a role in the gas chromatography-mass spectrometric identification of partially methylated aminosugars, which is critical for analyzing aminosugar linkages in glycolipids. This method's success in identifying the structure of specific glycolipids in rabbit erythrocytes and equine spleen underscores its significance in biochemistry and molecular biology (Stellner et al., 1973).
Synthesis and Characterization of Related Compounds
The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide from similar precursors reveal the compound's versatility in organic synthesis. This research provides insights into the acetylation, esterification, and ester interchange steps, which are foundational for synthesizing a wide range of organic compounds (Zhong-cheng & Shu Wan-yin, 2002).
Hydrolysis Mechanisms
Studies on the hydrolysis mechanisms of esters and amides under acidic conditions, including compounds related to Methyl 2-(2-aminoacetamido)acetate hydrochloride, deepen our understanding of chemical reactions at the molecular level. This knowledge is crucial for designing efficient synthetic routes and understanding biological metabolism (Hori et al., 2007).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[(2-aminoacetyl)amino]acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3-7-4(8)2-6;/h2-3,6H2,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOAGVGJBLVHIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515690 |
Source
|
Record name | Methyl glycylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-aminoacetamido)acetate hydrochloride | |
CAS RN |
2776-60-5 |
Source
|
Record name | Methyl glycylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(2-aminoacetamido)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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